CR4056 is a synthetic organic compound classified as an imidazoline-2 receptor ligand. It has garnered attention for its potent analgesic properties, particularly in the treatment of inflammatory and neuropathic pain. Developed by Rottapharm Biotech, this compound is notable for its selective binding to imidazoline receptors, specifically the I2 subtype, which distinguishes it from other analgesics that typically target opioid or non-opioid pathways. The compound has shown promise in various in vivo models, demonstrating efficacy in pain relief without the side effects commonly associated with traditional analgesics.
CR4056 is categorized under synthetic organic compounds and is recognized for its unique pharmacological profile. Its IUPAC name is 6-imidazol-1-yl-2-phenylquinazoline. The compound is primarily studied for its interaction with imidazoline receptors, particularly the I2 subtype, which plays a role in modulating pain perception and neuroprotection. Research indicates that CR4056 could potentially serve as a novel therapeutic agent for conditions such as osteoarthritis and other pain-related disorders .
The synthesis of CR4056 involves several steps, primarily focusing on the construction of the quinazoline backbone and the introduction of the imidazole moiety. The compound was synthesized by the Medicinal Chemistry Department of Rottapharm using established organic synthesis techniques.
The detailed synthetic pathway has not been publicly disclosed in full but involves standard methodologies employed in medicinal chemistry .
CR4056 has a complex molecular structure characterized by its quinazoline core and imidazole ring. The molecular formula is C16H15N3, with a molecular weight of approximately 265.31 g/mol.
The three-dimensional structure allows for specific interactions with target receptors, facilitating its analgesic effects .
CR4056 undergoes various chemical interactions primarily through its binding to imidazoline receptors. Key reactions include:
These interactions highlight CR4056's multifaceted role in biochemical pathways relevant to pain management.
The mechanism of action of CR4056 primarily involves its selective agonism at the I2 imidazoline receptor:
This mechanism underscores its potential as an analgesic agent with additional benefits in neuroprotection.
CR4056 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application .
CR4056 has several promising applications in scientific research:
Imidazoline I2 receptors (I2Rs) represent a pharmacologically significant yet molecularly enigmatic class of binding sites. Unlike the cloned I1 receptor (IRAS), I2 receptors remain orphan receptors with no resolved crystal structure. They are functionally defined by high-affinity binding to idazoxan and modulation of key enzymatic activities, particularly monoamine oxidase (MAO). I2Rs are heterogeneously distributed throughout the central and peripheral nervous systems, with high density in the brainstem, hippocampus, and spinal cord regions governing nociceptive processing. Functionally, I2Rs act as allosteric modulators rather than classical G-protein-coupled receptors. They regulate catalytic activity of MAO isozymes and brain creatine kinase (B-CK), positioning them as metabolic sensors within neural tissues. Ligand binding induces conformational changes in associated enzymes, altering neurotransmitter dynamics—particularly norepinephrine and serotonin—which underpins their relevance in pain modulation pathways [1] [2].
Table 1: Functional Characteristics of Imidazoline Receptor Subtypes
Subtype | Molecular Identity | Primary Signaling Mechanism | Endogenous Ligands | Tissue Distribution |
---|---|---|---|---|
I1 (IRAS) | Cloned (non-GPCR) | Inhibition of cAMP; Ca²⁺ flux | Agmatine (putative) | Medulla oblongata, sympathetic nerves |
I2 | Uncloned (protein complex) | MAO allostery; B-CK modulation | Agmatine (putative) | CNS: Brainstem, hippocampus; Spinal cord |
I3 | Uncloned | K⁺-ATP channel regulation | Unknown | Pancreatic β-cells |
CR4056 (2-phenyl-6-(1H-imidazol-1yl) quinazoline) exhibits submicromolar affinity for I2 binding sites (Kᵢ = 0.12 μM) with exceptional selectivity. Radioligand displacement studies using [³H]2-BFI in rat brain membranes confirm >100-fold selectivity over I1 and I3 subtypes. Comprehensive screening across 35 receptors, ion channels, and enzymes—including α₁/α₂-adrenoceptors, opioid receptors (μ, δ, κ), and serotonin transporters—revealed negligible binding (IC₅₀ > 10 μM). Notably, CR4056’s quinazoline-imidazole scaffold confers distinct steric complementarity to I2 sites compared to imidazole-based ligands like idazoxan, explaining its minimal interaction with α₂-adrenoceptors (Kᵢ > 5,000 nM) despite structural similarities [2] [5] [6].
Table 2: CR4056 Binding Affinity and Selectivity Profile
Target | Assay System | Kᵢ or IC₅₀ (μM) | Selectivity Ratio (vs. I2) |
---|---|---|---|
I2 Receptor | Rat brain membranes | 0.12 ± 0.03 | 1 (Reference) |
MAO-A | Human recombinant | 1.8 ± 0.4 | 15 |
α₂-Adrenoceptor | Human cloned receptors | >5,000 | >41,600 |
μ-Opioid Receptor | Guinea pig brain | >10,000 | >83,300 |
Serotonin Transporter | Rat synaptosomes | >10,000 | >83,300 |
CR4056 functions as a non-competitive, allosteric modulator of MAO-A. Kinetic analyses using human recombinant MAO-A demonstrate concentration-dependent inhibition (IC₅₀ = 1.8 μM) with characteristic increases in substrate Kₘ and reduced Vₘₐₓ—indicative of uncompetitive inhibition. This distinguishes CR4056 from classical MAO inhibitors (e.g., clorgyline) that act competitively at the catalytic site. In vivo, subchronic oral administration (20 mg/kg, 4 days) elevates norepinephrine levels by 63.1% ± 4.2% in rat cerebral cortex and 51.3% ± 6.7% in lumbar spinal cord, confirming functional potentiation of monoaminergic transmission. Critically, this neuromodulation occurs without altering serotonin or dopamine catabolism, mitigating risks associated with pan-MAO inhibition. The MAO-A/I2R complex thus serves as a dual target, where CR4056 binding to I2 sites induces conformational constraints on MAO-A’s substrate access channel [2] [4] [7].
Table 3: Kinetic Parameters of MAO-A Inhibition by CR4056
Parameter | Basal Activity | +CR4056 (1 μM) | +CR4056 (10 μM) |
---|---|---|---|
Vₘₐₓ (nmol/min/mg) | 8.3 ± 0.9 | 6.1 ± 0.7* | 3.2 ± 0.4* |
Kₘ (μM) | 210 ± 25 | 320 ± 38* | 480 ± 52* |
Catalytic Efficiency (Vₘₐₓ/Kₘ) | 0.040 | 0.019* | 0.0067* |
*P < 0.01 vs. Basal; Data from human recombinant MAO-A assays [2]
CR4056 exhibits distinct pharmacodynamic properties relative to canonical I2 ligands:
Table 4: Pharmacodynamic Comparison of CR4056 with Reference I2 Ligands
Property | CR4056 | 2-BFI | Idazoxan | BU224 |
---|---|---|---|---|
I₂ Binding Kᵢ (nM) | 120 | 85 | 210 | 65 |
MAO-A Inhibition IC₅₀ | 1.8 μM | 0.7 μM | >100 μM | 0.9 μM |
α₂-Adrenoceptor Kᵢ | >5,000 nM | 2,100 nM | 670 nM | 1,800 nM |
Efficacy in CFA Pain (ED₅₀) | 5.8 mg/kg | 25 mg/kg | Inactive | 18 mg/kg |
PKCε Translocation Inhibition | Yes (1 μM) | No | No | No |
Discrimination Substitution by CR4056 | Self (100%) | 75% | 85% | <20% |
Concluding Remarks
CR4056 exemplifies a pharmacologically optimized I2 ligand with target engagement defined by three pillars: nanomolar I2 receptor affinity with unmatched subtype selectivity, allosteric MAO-A modulation enhancing descending inhibitory pathways, and Gi-protein-dependent blockade of PKCε-mediated neuronal sensitization. Its distinct chemotype and signaling profile position CR4056 as both a mechanistic probe for I2 receptor biology and a promising template for novel analgesic development.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: